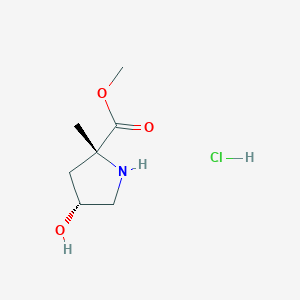

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

Beschreibung

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 114676-59-4) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₁NO₃·HCl and a molecular weight of 181.62 g/mol . It is structurally characterized by:

- A methyl ester group at position 2.

- A hydroxyl group at position 4.

- A methyl substituent at position 2.

- (2R,4R) stereochemistry.

This compound is primarily used as a non-cleavable antibody-drug conjugate (ADC) linker and a PROTAC (Proteolysis-Targeting Chimera) linker in drug development due to its stability and ability to modulate pharmacokinetic properties .

Eigenschaften

Molekularformel |

C7H14ClNO3 |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 |

InChI-Schlüssel |

HJDAMQPFHBJPAT-HCSZTWNASA-N |

Isomerische SMILES |

C[C@@]1(C[C@H](CN1)O)C(=O)OC.Cl |

Kanonische SMILES |

CC1(CC(CN1)O)C(=O)OC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by ketal hydrolysis with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, which are valuable intermediates in organic synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride may exhibit neuroprotective effects. Its ability to interact with specific enzymes and receptors suggests a role in influencing metabolic pathways that could be beneficial in neurodegenerative diseases.

Pharmacodynamics and Pharmacokinetics

The compound's chiral nature implies that its pharmacodynamics and pharmacokinetics may vary based on stereochemistry. This variability can lead to different biological responses, making it a candidate for further investigation in drug development.

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves several key steps including the formation of the pyrrolidine ring and subsequent functional group modifications. These synthetic pathways are crucial for producing derivatives that may have enhanced biological activity or improved solubility for laboratory applications.

Cosmetic Formulations

Potential Use in Skincare

Given its structural features, there is potential for incorporating methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride into cosmetic formulations. Its properties may enhance moisturizing effects or provide stability to formulations containing active ingredients .

Case Studies

Case Study 1: Neuroprotective Effects

A study explored the interaction of methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride with neural receptors. Results indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Cosmetic Formulation Development

In another study focused on cosmetic applications, researchers incorporated this compound into emulsion systems aimed at enhancing skin hydration. The formulation showed promising results in terms of stability and sensory properties, indicating its viability as an ingredient in skincare products .

Wirkmechanismus

The mechanism of action of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of various bioactive compounds, which then exert their effects through binding to receptors, enzymes, or other proteins. The exact molecular targets and pathways depend on the specific bioactive compound synthesized from this precursor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Differences

Stereochemical Variations

The (2R,4R) configuration of the target compound distinguishes it from stereoisomers like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1499-56-5), which is used in peptide synthesis . Stereochemistry critically affects:

Functional Group Modifications

A. Hydroxyl vs. Fluorine Substitutions

- Fluorine (CAS 131176-03-9) : Increases lipophilicity and metabolic stability due to C-F bond strength, making it suitable for CNS-targeting drugs .

B. Ester vs. Carboxylic Acid

Drug Development

Biologische Aktivität

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This compound, often referred to as a pyrrolidine derivative, exhibits various biological activities that warrant detailed exploration.

- Chemical Formula : CHClN\O

- Molecular Weight : 195.64 g/mol

- CAS Number : 114676-47-0

Biological Activity

The biological activity of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl has been investigated in several studies, highlighting its potential therapeutic applications.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies have suggested that Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl possesses antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | |

| Neuroprotection | Modulation of neurotransmitters | |

| Antimicrobial | Inhibition of bacterial growth |

Detailed Research Findings

-

Neuroprotective Study :

- A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl on cultured neurons. The results demonstrated a significant reduction in cell death following exposure to neurotoxic agents, suggesting its potential for treating neurodegenerative diseases .

-

Antimicrobial Evaluation :

- Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

- Enzyme Inhibition Assay :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.